methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole dioxide core conjugated with a piperidine ring and a furan carboxylate moiety. The benzo[c][1,2,5]thiadiazole dioxide group, characterized by a fused bicyclic structure with sulfone groups, imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. Structural elucidation of such compounds often relies on crystallographic tools like SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule analysis due to their robustness and precision .
Properties
IUPAC Name |
methyl 5-[[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-20-16-5-3-4-6-17(16)22(28(20,24)25)14-9-11-21(12-10-14)13-15-7-8-18(27-15)19(23)26-2/h3-8,14H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRHSPCRIYDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Furan Ring: : The synthesis starts with the preparation of the furan ring through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid.
Introduction of the Piperidine Moiety: : The next step involves attaching a piperidine group to the furan ring. This is often achieved through reductive amination or nucleophilic substitution.
Incorporation of the Benzo[c][1,2,5]thiadiazole Unit:
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methyl groups, leading to the formation of corresponding alcohol or carboxylic acid derivatives.
Reduction: : Reduction reactions can target the benzo[c][1,2,5]thiadiazole unit, potentially altering its electronic properties.
Substitution: : The piperidine moiety allows for nucleophilic or electrophilic substitution reactions, enabling modifications to enhance the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).
Major Products
The major products from these reactions include various functionalized derivatives that maintain the core structure but exhibit altered physical and chemical properties.
Scientific Research Applications
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate has numerous research applications, including:
Chemistry: : As a building block for synthesizing more complex molecules, especially in the field of organic electronics.
Biology: : Investigating its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Exploring its pharmacological properties for developing new therapeutic agents.
Industry: : Its potential use in materials science for creating advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole unit can engage in π-π stacking interactions, while the piperidine moiety may contribute to binding affinity through hydrogen bonding. The pathways involved often include modulation of signaling cascades or inhibition of enzymatic activity.
Comparison with Similar Compounds
Target Compound
- Core : Benzo[c][1,2,5]thiadiazole dioxide.
- Features :
- Sulfone groups enhance polarity and oxidative stability.
- Rigid bicyclic structure limits conformational freedom but improves binding specificity.
Compound z ()
- Core: Thiazol-5-ylmethoxycarbonylamino.
- Features :
Substituent and Functional Group Analysis
Key Insight : The methyl furan carboxylate in the target compound provides a balance of hydrophilicity and steric bulk, contrasting with the hydroperoxide (Compound y) and urea (Compound z) functionalities, which prioritize reactivity and intermolecular interactions, respectively.
Research Findings and Data Gaps
While crystallographic tools like SHELX ensure accurate structural determination , direct pharmacological or material data for the target compound are absent in the provided evidence. Comparative analyses rely on structural extrapolation:
- Hypothetical Solubility : LogP values for the target compound are predicted to be lower than thiazole analogs due to sulfone groups.
- Stability : Benzo[c][1,2,5]thiadiazole dioxide’s thermal stability likely exceeds that of hydroperoxide-containing analogs (Compound y) .
Biological Activity
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate (CAS Number: 2034608-91-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.5 g/mol. The compound features a furan ring, a piperidine moiety, and a thiadiazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 2034608-91-6 |
Biological Activity
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and piperidine structures. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
In vitro tests indicated that certain thiadiazole derivatives induced cell cycle arrest in cancer cells (e.g., MCF-7 breast cancer cells and HepG2 liver cancer cells), leading to increased apoptosis rates. For example:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative | MCF-7 | 0.28 | Induces G2/M phase arrest |
| Thiadiazole Derivative | HepG2 | 9.6 | Down-regulates MMP2 and VEGFA expression |
The Bax/Bcl-2 ratio was significantly elevated in treated cells, indicating enhanced apoptosis through mitochondrial pathways .
Monoamine Oxidase Inhibition
Another area of research involves the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and depression. Compounds similar to this compound have been evaluated for their MAO-A inhibitory activity. The results demonstrated that several derivatives exhibited potent inhibitory effects with IC50 values comparable to established MAO inhibitors:
| Compound | MAO-A IC50 (µM) | Reference Inhibitor IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative | <10 | Moclobemide: 0.15 |
These findings suggest that the compound may serve as a lead for developing new MAO inhibitors .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases (G1/S or G2/M).
- Apoptosis Induction : Modulation of apoptotic pathways through the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
- Enzyme Inhibition : Inhibition of enzymes like MAO-A leads to increased levels of neurotransmitters such as serotonin and norepinephrine.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity in Cancer Cells : A study demonstrated that a derivative with a similar structure exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of .
- MAO-A Inhibition : Another study reported that compounds derived from the thiadiazole framework showed promising results in inhibiting MAO-A activity with IC50 values ranging from to , indicating potential therapeutic applications in mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
